molecular formula C20H26N4O3 B3026131 4-Cyano mdmb-butinaca CAS No. 1185888-30-5

4-Cyano mdmb-butinaca

Cat. No.: B3026131
CAS No.: 1185888-30-5
M. Wt: 370.4 g/mol
InChI Key: NXENAUQFMPGSRW-QGZVFWFLSA-N
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Description

4-cyano MDMB-BUTINACA is a synthetic cannabinoid receptor agonist. It is part of the indazole-3-carboxamide family and has been identified as a designer drug. This compound is known for its potent effects and has been used in various research applications .

Mechanism of Action

Target of Action

4CN-Mdmb-pinaca, also known as 4-Cyano mdmb-butinaca, 4CN-Binaca-adb, UNII-KZR27C8RWQ, N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester, or KZR27C8RWQ, primarily targets the human cannabinoid type 1 (hCB1) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

4CN-Mdmb-pinaca acts as a full and potent agonist of the hCB1 receptors . It binds to these receptors with a Ki of 3.26 nM, leading to a decrease in the forskolin-stimulated accumulation of cyclic adenosine monophosphate (cAMP) with a half maximal effective concentration (EC50) of 0.33 nM .

Biochemical Pathways

Upon binding to the hCB1 receptors, 4CN-Mdmb-pinaca triggers a series of biochemical reactions. The primary metabolic pathways of this compound involve double bond oxidation, ester hydrolysis, N-dealkylation, hydroxylation, dehydrogenation, and further oxidation to N-pentanoic acid . These reactions lead to the formation of various metabolites, which may have their own pharmacological activity .

Pharmacokinetics

It has been reported that the compound has an in vitro half-life of approximately 10 minutes . It has also been detected in human urine samples up to an hour after consumption, indicating its presence in the body for a significant duration .

Result of Action

The molecular and cellular effects of 4CN-Mdmb-pinaca’s action are primarily due to its potent agonistic activity at the hCB1 receptors. This leads to a decrease in the accumulation of cAMP, which can affect various cellular processes . Moreover, the metabolites formed through the compound’s metabolic pathways may also exert their own effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano MDMB-BUTINACA involves several steps. The primary synthetic route includes the reaction of indazole-3-carboxylic acid with various reagents to form the desired product. The reaction conditions typically involve the use of solvents like chloroform and methyl acetate .

Industrial Production Methods

the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-cyano MDMB-BUTINACA undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Comparison with Similar Compounds

Similar Compounds

  • ADB-BUTINACA
  • MDMB-4en-PINACA
  • MDMB-5’Br-BUTINACA
  • 4F-MDMB-BINACA

Uniqueness

4-cyano MDMB-BUTINACA is unique due to its specific chemical structure, which includes a cyano group at the 4-position. This structural feature contributes to its potent effects and distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl (2S)-2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,13H2,1-4H3,(H,22,25)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXENAUQFMPGSRW-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601343267
Record name Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185888-30-5
Record name 4-Cyano mdmb-butinaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CYANO MDMB-BUTINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZR27C8RWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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